molecular formula C11H10O B125815 1-Methoxynaphthalene CAS No. 2216-69-5

1-Methoxynaphthalene

Cat. No. B125815
Key on ui cas rn: 2216-69-5
M. Wt: 158.20 g/mol
InChI Key: NQMUGNMMFTYOHK-UHFFFAOYSA-N
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Patent
US07838518B2

Procedure details

To a cooled (0° C.) solution of 1-methoxy naphthalene (5 cm3, 34.5 mmol) in dichloromethane (20 cm3) was added, over a 10 minute period, chlorosulfonic acid (4.6 cm3, 69.0 mmol). Following this addition, phosphorus pentachloride (7.2 g, 34.5 mmol) was added and the reaction was maintained at 0° C. for a further 45 min. The reaction was then quenched by pouring onto ice/water (50 cm3), and allowed to warm to room temperature. Further dichloromethane (40 cm3) was added and the solution was transferred to a separating funnel, where the organic layer was collected and washed with saturated aqueous sodium chloride solution (70 cm3) and dried over sodium sulfate. The solvent was then evaporated under reduced pressure to afford title compound (8.23 g, 32.1 mmol; 93%).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Quantity
7.2 g
Type
reactant
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1.[Cl:13][S:14](O)(=[O:16])=[O:15].P(Cl)(Cl)(Cl)(Cl)Cl>ClCCl>[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([S:14]([Cl:13])(=[O:16])=[O:15])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
COC1=CC=CC2=CC=CC=C12
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4.6 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Three
Name
Quantity
7.2 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added, over a 10 minute period
Duration
10 min
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched
ADDITION
Type
ADDITION
Details
by pouring onto ice/water (50 cm3)
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
ADDITION
Type
ADDITION
Details
Further dichloromethane (40 cm3) was added
CUSTOM
Type
CUSTOM
Details
the solution was transferred to a separating funnel
CUSTOM
Type
CUSTOM
Details
where the organic layer was collected
WASH
Type
WASH
Details
washed with saturated aqueous sodium chloride solution (70 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C2=CC=CC=C12)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 32.1 mmol
AMOUNT: MASS 8.23 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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